molecular formula C20H22ClFN2O4S B2873461 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 921914-58-1

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

Cat. No. B2873461
M. Wt: 440.91
InChI Key: KHFLBJXVQAWPJH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzenesulfonamide group, a fluorobenzene group, and a tetrahydrobenzo[b][1,4]oxazepine ring system. These features suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. The tetrahydrobenzo[b][1,4]oxazepine ring system is a type of cycloalkane, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The presence of the fluorobenzene and benzenesulfonamide groups suggest potential sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the presence of the benzenesulfonamide group could influence its solubility in water .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Compounds with structures related to the queried chemical have shown significant potential as enzyme inhibitors, particularly targeting carbonic anhydrases. These inhibitors are researched for their therapeutic relevance in treating conditions such as glaucoma, epilepsy, obesity, and cancer due to their ability to modulate enzyme activity within human bodies. For example, a study by Sapegin et al. (2018) revealed that unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors, exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases (Sapegin et al., 2018).

Synthesis and Chemical Properties

Research into these compounds also focuses on their synthesis and chemical properties, exploring efficient routes to produce diverse structures with potential pharmacological activities. For instance, a study on the eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media by Babazadeh et al. (2016) highlights methods for creating related compounds using environmentally benign conditions, which could lead to the development of new pharmaceuticals (Babazadeh et al., 2016).

Anticancer and Antifungal Activities

The synthesis and evaluation of compounds bearing similar structures have demonstrated promising anticancer and antifungal activities. Studies like the one by Zareef et al. (2007), which explored the synthesis and activity of new benzensulfonamides bearing the 1,3,4-oxadiazole moiety, contribute to the ongoing search for effective anticancer and antifungal agents. These research efforts aim to identify novel therapeutics with improved efficacy and specificity for cancer and fungal infections (Zareef et al., 2007).

Pharmacological Evaluation

Further pharmacological evaluation of these compounds is necessary to understand their potential as drug candidates fully. Studies assessing their interaction with biological targets, toxicity profiles, and efficacy in disease models are crucial for advancing these compounds through the drug development pipeline. For example, the evaluation of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives as promising anxiolytic and analgesic agents by Maltsev et al. (2021) exemplifies the type of research conducted to assess the therapeutic potential of compounds with similar complex structures (Maltsev et al., 2021).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O4S/c1-4-9-24-17-10-13(5-8-18(17)28-12-20(2,3)19(24)25)23-29(26,27)14-6-7-16(22)15(21)11-14/h5-8,10-11,23H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLBJXVQAWPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

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